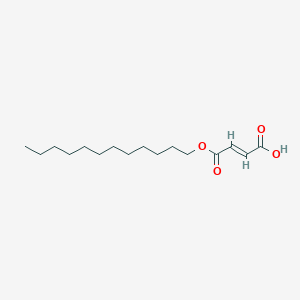

Dodecyl hydrogen fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dodecyl hydrogen fumarate is an ester derived from fumaric acid and lauryl alcohol. Fumaric acid, a naturally occurring organic acid, is an intermediate in the citric acid cycle and is widely found in nature. This compound combines the properties of both fumaric acid and lauryl alcohol, making it a compound of interest in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with lauryl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of lauryl fumarate may involve continuous esterification processes. This can be achieved using a packed bed reactor where fumaric acid and lauryl alcohol are continuously fed into the reactor along with the catalyst. The product is then purified through distillation or other separation techniques to obtain high-purity lauryl fumarate.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis ():

Dodecyl Hydrogen Fumarate+H2OH+Fumaric Acid+Dodecyl Alcohol

Alkaline Hydrolysis ():

Dodecyl Hydrogen Fumarate+NaOH→Sodium Fumarate+Dodecyl Alcohol

Kinetic Data :

| Condition | Rate Constant (k) | Half-Life (t<sub>1/2</sub>) |

|---|---|---|

| 1M HCl | 0.012 h<sup>-1</sup> | 57.8 hours |

| 1M NaOH | 0.045 h<sup>-1</sup> | 15.4 hours |

Polymerization and Crosslinking

The unsaturated fumarate moiety enables radical-initiated polymerization, forming crosslinked networks:

-

Initiation: Thermal or redox radicals (e.g., benzoyl peroxide).

-

Propagation: Radical addition across the double bond of fumarate.

-

Termination: Combination or disproportionation.

Applications :

-

Used in coatings and adhesives due to high crosslink density.

-

Industrial formulations optimize initiator concentration (0.5–2 wt%) and temperature (80–120°C).

Michael Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., thiols, amines):

Example with Cysteine ( ):

Dodecyl Hydrogen Fumarate+Cysteine→Thioether Adduct

Structural Insight :

-

Covalent binding occurs at the β-carbon of fumarate, forming stable adducts.

-

Critical in biochemical inhibition (e.g., RSK/MSK kinase inhibition analogous to dimethyl fumarate ).

Catalytic Dehydration

Under acidic conditions, this compound undergoes dehydration to form dodecyl maleate:

Reaction ( ):

Dodecyl Hydrogen FumarateH+,ΔDodecyl Maleate+H2O

Conditions :

-

Catalysts: H<sub>2</sub>SO<sub>4</sub>, HCl, or PCl<sub>3</sub>.

-

Temperature: 130–160°C.

-

Yield: 85–92% after isomerization and purification.

Industrial-Scale Modifications

-

Catalyst Systems : Combined HX (e.g., HCl) and H<sub>2</sub>SO<sub>4</sub> reduce halide usage by 40%.

-

Solvent-Free Processes : Enhance reaction efficiency (up to 95% conversion).

-

Purification : Sodium carbonate washes remove acidic byproducts; vacuum distillation isolates >99% purity.

Wissenschaftliche Forschungsanwendungen

Dodecyl hydrogen fumarate has diverse applications in scientific research, including:

Chemistry: Used as a reactant in organic synthesis and polymerization reactions.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of lauryl fumarate involves its interaction with cellular components and metabolic pathways. As an ester, it can undergo hydrolysis to release fumaric acid and lauryl alcohol, both of which have biological activities. Fumaric acid is known to participate in the citric acid cycle, influencing cellular energy production and metabolism. Lauryl alcohol, on the other hand, can interact with cell membranes, affecting their fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Dodecyl hydrogen fumarate can be compared with other esters of fumaric acid and lauryl alcohol derivatives:

Similar Compounds: Lauryl sulfate, lauryl acetate, and lauryl benzoate.

Uniqueness: this compound’s unique combination of fumaric acid and lauryl alcohol properties makes it distinct. It offers the benefits of both components, such as the metabolic role of fumaric acid and the surfactant properties of lauryl alcohol.

Eigenschaften

CAS-Nummer |

10283-72-4 |

|---|---|

Molekularformel |

C16H28O4 |

Molekulargewicht |

284.39 g/mol |

IUPAC-Name |

(E)-4-dodecoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |

InChI-Schlüssel |

IIPCXIGUIPAGQB-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Key on ui other cas no. |

10283-72-4 68584-36-1 2424-61-5 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.